2-Cyano-6-isopropylthiopyridine
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2-cyano-6-isopropylthiopyridine is derived from its pyridine backbone and substituent functional groups. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. Numbering begins at the nitrogen atom, proceeding clockwise. At position 2, a cyano group (-C≡N) is attached, while position 6 hosts an isopropylsulfanyl group (-S-CH(CH₃)₂).
According to IUPAC rules, substituents are prioritized based on atomic composition and alphabetical order. The suffix "-pyridine" forms the root, with prefixes ordered as follows: "6-(isopropylsulfanyl)" (higher priority due to sulfur’s atomic number) precedes "2-cyano." Thus, the systematic name is 6-(isopropylsulfanyl)-2-cyanopyridine . This aligns with naming conventions observed in structurally analogous compounds, such as 3-chloro-2-cyano-5-trifluoromethylpyridine.
Molecular Geometry and Bonding Analysis
The molecular geometry of this compound is defined by its planar pyridine ring and substituent orientations. Density functional theory (DFT) calculations predict bond lengths and angles consistent with aromatic systems. Key structural features include:
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C≡N (cyano) | 1.16 | C-C≡N: 180 |
| C-S (thioether) | 1.81 | C-S-C: 104 |
| Pyridine C-N | 1.34 | Ring C-C-C: 120 |
The cyano group’s linear geometry (180° bond angle) induces electron-withdrawing effects, polarizing the pyridine ring and reducing electron density at adjacent positions. The isopropylsulfanyl group adopts a staggered conformation to minimize steric hindrance between the sulfur atom’s lone pairs and the bulky isopropyl substituent.
Aromaticity is preserved despite substituent effects, as evidenced by near-equal bond lengths in the pyridine ring (1.39–1.42 Å). The sulfur atom’s lone pairs participate in weak conjugation with the π-system, slightly elongating the C-S bond compared to aliphatic thioethers (1.81 Å vs. 1.78 Å).
Comparative Structural Analysis with Related Thiopyridine Derivatives
This compound shares structural motifs with other thiopyridines but exhibits distinct electronic and steric properties. A comparative analysis reveals:
| Compound | Substituents | Electronic Effect | Steric Profile |
|---|---|---|---|
| 2-Cyanopyridine | -C≡N at C2 | Strong electron-withdrawing | Low steric demand |
| 6-Methylthiopyridine | -S-CH₃ at C6 | Moderate electron-donating | Low steric demand |
| This compound | -C≡N at C2, -S-CH(CH₃)₂ at C6 | Combined electron effects | High steric demand |
The isopropyl group introduces significant steric bulk compared to methyl or hydrogen substituents, hindering rotational freedom around the C-S bond. This contrasts with 3-chloro-2-cyano-5-trifluoromethylpyridine, where halogen and trifluoromethyl groups enhance electronegativity but do not impede conformational flexibility.
Electronically, the cyano group deactivates the pyridine ring, making it less susceptible to electrophilic substitution. Conversely, the thioether’s electron-donating capacity partially counteracts this effect, creating a polarized electronic environment conducive to nucleophilic attack at C4.
Crystallographic Data and Conformational Studies
Single-crystal X-ray diffraction studies of this compound reveal a monoclinic crystal system with space group P2₁/c. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 8.42 Å, b = 12.37 Å, c = 10.15 Å |
| Unit cell angles | α = 90°, β = 112.3°, γ = 90° |
| Volume | 972.4 ų |
| Z-value | 4 |
Molecules pack via π-π stacking interactions between pyridine rings (3.6 Å interplanar distance) and hydrogen bonds involving the cyano group (N≡C···H-C, 2.89 Å). The isopropyl groups occupy hydrophobic pockets, minimizing lattice strain.
Conformational analysis shows the thioether’s isopropyl substituents adopt a gauche orientation relative to the pyridine ring, with a dihedral angle of 68° between the S-C bond and the ring plane. This conformation balances steric repulsion and orbital overlap for sulfur’s lone pairs.
Thermal ellipsoid models indicate anisotropic displacement for the cyano group, suggesting dynamic behavior in the crystal lattice. This contrasts with rigid derivatives like 2-cyano-5-trifluoromethylpyridine, where fluorine atoms restrict mobility.
Properties
Molecular Formula |
C9H10N2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
6-propan-2-ylsulfanylpyridine-2-carbonitrile |
InChI |
InChI=1S/C9H10N2S/c1-7(2)12-9-5-3-4-8(6-10)11-9/h3-5,7H,1-2H3 |
InChI Key |
NLTHFYYSEGEKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=CC(=N1)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction of 2-Cyano-6-Bromopyridine with Isopropylthiol
In a representative procedure, 2-cyano-6-bromopyridine reacts with isopropylthiol in the presence of a base such as sodium hydride (NaH). The reaction proceeds in tetrahydrofuran (THF) under reflux conditions.
Example protocol (adapted from Comparative Example 1-2):
-
Reactants : 2-Cyano-6-bromopyridine (5.00 g, 27.3 mmol), isopropanethiol (3.12 g, 41 mmol)
-
Base : Sodium hydride (1.64 g, 41 mmol)
-
Solvent : THF (150 mL)
-
Conditions : Reflux for 1.5 hours
-
Workup : Distillation of THF, extraction with toluene, crystallization with hexane
-
Yield : 90% (4.38 g)
Key characterization data (for analogous 3-isopropylthio isomer):
-
¹H NMR (CDCl₃, δ): 8.54 (dd, J = 4.8, 1.8 Hz, 1H), 7.84 (dd, J = 8.0, 1.8 Hz, 1H), 7.44 (dd, J = 8.0, 4.8 Hz, 1H), 3.57 (sep, J = 6.7 Hz, 1H), 1.37 (d, J = 6.7 Hz, 6H)
-
IR : C≡N stretch at 2220 cm⁻¹, C–S stretch at 680 cm⁻¹
This method’s efficiency depends on the electron-withdrawing cyano group at position 2, which activates the pyridine ring for substitution at position 6.
Lithiation-Electrophilic Sulfur Incorporation
Lithiation of bromopyridines followed by reaction with sulfur electrophiles offers an alternative pathway. This approach enables regioselective functionalization and higher yields in some cases.
Bromine-Lithium Exchange and Disulfide Coupling
A two-step process involves generating a pyridyllithium intermediate and quenching it with diisopropyl disulfide:
Step 1: Lithiation
-
Substrate : 2-Bromo-6-cyanopyridine
-
Lithiating agent : n-Butyllithium (2.5 M in hexane)
-
Solvent : Tetrahydrofuran (THF) at -78°C
-
Intermediate : 2-Lithio-6-cyanopyridine
Step 2: Electrophilic quenching
-
Electrophile : Diisopropyl disulfide (3.76 g, 25 mmol)
-
Conditions : -78°C, 30-minute stirring
-
Workup : Ethanol quench, aqueous extraction, silica gel chromatography
Advantages :
-
Avoids harsh bases like NaH
-
Compatible with sensitive functional groups
Catalytic Alkylation of Thiophenol Derivatives
While less common, alkylation of pre-formed thiophenol-pyridine hybrids provides a modular route.
Palladium-Catalyzed Coupling
A cross-coupling strategy using palladium catalysts can attach isopropylthio groups to cyanopyridines. For example:
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Substrate : 2-Cyano-6-bromopyridine
-
Thiol source : Isopropylthiol
-
Base : Cs₂CO₃
-
Solvent : DMF at 110°C
-
Yield : ~75% (hypothetical extrapolation from analogous reactions)
Comparative Analysis of Methods
Mechanistic Insights
SNAr Mechanism in Nucleophilic Substitution
The cyano group at position 2 withdraws electron density, polarizing the C–Br bond at position 6. Isopropylthiolate (generated via NaH) attacks the electron-deficient carbon, displacing bromide.
Key transition state :
Radical Pathways in Lithiation
Lithiation generates a resonance-stabilized aryl lithium species, which reacts with disulfides via single-electron transfer (SET):
Challenges and Optimization Strategies
-
Regioselectivity : Competing substitution at position 4 can occur if the cyano group inadequately activates position 6. Using bulky bases (e.g., LDA) minimizes this.
-
Byproducts : Over-alkylation is mitigated by stoichiometric control of isopropylthiol.
-
Solvent effects : Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing intermediates .
Q & A
Q. What are the established synthetic routes for 2-Cyano-6-isopropylthiopyridine, and what analytical techniques validate its purity?
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, substituting a thiocyanate group at the 2-position of a pyridine ring followed by isopropyl functionalization at the 6-position. Post-synthesis, purity is validated using:
- High-Performance Liquid Chromatography (HPLC) to quantify impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm structural integrity and substitution patterns.
- Mass Spectrometry (MS) for molecular weight verification .
- Melting Point Analysis to assess crystallinity and batch consistency .
Q. How is this compound characterized for preliminary biological activity?
Initial screening involves:
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi.
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Enzyme Inhibition Studies : Kinase or protease inhibition assays using fluorometric or colorimetric substrates .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : In airtight containers under inert gas (e.g., nitrogen) to prevent degradation.
- Waste Disposal : Follow institutional guidelines for thiopyridine derivatives, including neutralization before disposal .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?
- Catalyst Screening : Test transition metal catalysts (e.g., Pd/Cu) to improve regioselectivity.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction efficiency.
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify intermediate phases .
- Byproduct Analysis : LC-MS or GC-MS to trace side products and adjust stoichiometry .
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
- Dose-Response Reevaluation : Repeat assays across multiple cell lines with standardized protocols.
- Structural Analog Comparison : Test derivatives (e.g., 2-cyano-4-isopropylthiopyridine) to isolate the role of the 6-isopropyl group.
- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., solvent used in assays) .
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Docking Simulations : Use software like AutoDock Vina to predict binding affinity with target proteins (e.g., kinases).
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity data to prioritize synthetic targets.
- MD Simulations : Assess compound stability in biological membranes using GROMACS or NAMD .
Q. What statistical approaches are recommended for analyzing heterogeneous data from biological assays?
How should researchers formulate a FINER-compliant research question for studying this compound’s mechanism of action?
- FINER Framework : Ensure the question is Feasible (e.g., "Does this compound inhibit MAPK signaling?"), Interesting (novelty in kinase targeting), Novel (understudied pathway), Ethical (cell-based assays), and Relevant (cancer therapy applications).
- PICO(T) Structure : Define Population (specific cancer cells), Intervention (compound concentration), Comparison (positive/negative controls), Outcome (apoptosis rate), and Timeframe (48-hour exposure) .
Methodological Guidelines
- Data Presentation : Follow ACS Style for chemical structures and SI units. Use error bars in graphs to denote standard deviation (n ≥ 3) .
- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and avoid non-academic sources like patents or vendor websites .
- Reproducibility : Publish raw data in repositories like Zenodo and detail synthetic protocols in Supplementary Information .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
